![molecular formula C21H18N2O4S2 B7644726 N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide, also known as MOTS, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MOTS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in cells. In addition, this compound has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound has been found to induce apoptosis by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death. In addition, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in cells. This can lead to a decrease in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of cancer and other diseases. Another area of research is the identification of the molecular targets and signaling pathways that are involved in the anti-inflammatory and antioxidant properties of this compound. This could lead to the development of new drugs that target these pathways for the treatment of inflammatory diseases. Finally, the study of the structure-activity relationship of this compound could lead to the development of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 2-aminothiophenol to form an intermediate compound. This intermediate compound is then reacted with 5-phenyl-1,2-oxazole-3-carboxaldehyde to yield the final product, this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-19-11-6-5-10-18(19)23(29(24,25)21-12-7-13-28-21)15-17-14-20(27-22-17)16-8-3-2-4-9-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPBFHGSRELFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.